![molecular formula C10H6BrNO3 B6597799 5-bromo-3-formyl-1H-indole-2-carboxylic acid CAS No. 1082193-05-2](/img/structure/B6597799.png)
5-bromo-3-formyl-1H-indole-2-carboxylic acid
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Overview
Description
5-bromo-3-formyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 1082193-05-2 . It has a molecular weight of 268.07 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H6BrNO3/c11-5-1-2-8-6 (3-5)7 (4-13)9 (12-8)10 (14)15/h1-4,12H, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 268.07 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
5-bromo-3-formyl-1H-indole-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the development of new catalysts. It has also been used as a starting material in the synthesis of indole derivatives, which have potential applications in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-3-formyl-1H-indole-2-carboxylic acid in laboratory experiments include its low cost, availability, and stability. However, there are some limitations to its use, including its insolubility in water, its need for special handling, and its potential toxicity.
Future Directions
The potential applications of 5-bromo-3-formyl-1H-indole-2-carboxylic acid are still being explored. Future research may focus on the development of new synthetic methods for the preparation of indole derivatives, the investigation of its effects on other enzymes, and the study of its effects on other biochemical and physiological processes. Additionally, further research may be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anticancer agent.
Synthesis Methods
5-bromo-3-formyl-1H-indole-2-carboxylic acid is synthesized using a two-step reaction sequence. The first step involves the reaction of 4-bromo-3-formyl-1H-indole-2-carboxylic acid (4-Br-3-FCA) with bromine in a polar solvent such as dimethyl sulfoxide (DMSO). The second step involves the reaction of the brominated product with sodium hydroxide (NaOH) to produce this compound.
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMABAGHZDTXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082193-05-2 |
Source
|
Record name | 5-bromo-3-formyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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